![molecular formula C12H12N2O B581656 4-Amino-2-(3-hydroxymethylphenyl)pyridine CAS No. 1345472-23-2](/img/structure/B581656.png)
4-Amino-2-(3-hydroxymethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(3-hydroxymethylphenyl)pyridine is a chemical compound with the CAS Number: 1345472-23-2. It has a molecular weight of 200.24 and its IUPAC name is [3- (4-amino-2-pyridinyl)phenyl]methanol .
Molecular Structure Analysis
The molecular formula of 4-Amino-2-(3-hydroxymethylphenyl)pyridine is C12H12N2O . The InChI code is 1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) .Physical And Chemical Properties Analysis
4-Amino-2-(3-hydroxymethylphenyl)pyridine has a molecular weight of 200.24 . It is a white crystalline material with no odor .Scientific Research Applications
Organic Nonlinear Optical (NLO) Materials
The field of nonlinear optics seeks materials that exhibit enhanced optical properties for applications such as frequency conversion and signal modulation. Organic molecules with conjugated systems often display remarkable electronic NLO polarization responses. The delocalization of π-electrons within these molecules contributes to their high optical nonlinearity. 4-Amino-2-(3-hydroxymethylphenyl)pyridine falls into this category, and its crystal structure has been studied extensively. Researchers have grown organic nonlinear optical single crystals of this compound using the slow solvent evaporation (SSE) method. These crystals exhibit second harmonic conversion (SHC) properties, making them suitable for optoelectronic devices .
Crystal Engineering and Hyperpolarizability
The crystal engineering of carboxylic acids has become an attractive strategy for designing organic crystals with specific properties. In particular, benzoate-based crystals, such as 4-Amino-2-(3-hydroxymethylphenyl)pyridine , have shown promise in achieving large second-order hyperpolarizabilities. Factors like π-delocalization length, dimensionality, and donor–acceptor groups influence the hyperpolarizability. The strong delocalization of p-electrons within the compound contributes to its high molecular polarizability. Crystallographic studies and theoretical calculations provide insights into the crystal structure and hyperpolarizability of this compound .
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, which are structurally similar to 4-Amino-2-(3-hydroxymethylphenyl)pyridine, have been highlighted . This could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
[3-(4-aminopyridin-2-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAUBXKTIODYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718557 |
Source
|
Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(3-hydroxymethylphenyl)pyridine | |
CAS RN |
1345472-23-2 |
Source
|
Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.